

5-(Bromoacetyl)salicylamide: A Comparative Guide for Use as a Reference Standard

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Compound of Interest

Compound Name: 5-(Bromoacetyl)salicylamide

Cat. No.: B144633

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **5-(Bromoacetyl)salicylamide** for its application as a reference standard in analytical and synthetic chemistry. While primarily known as a key intermediate in pharmaceutical synthesis, its well-defined chemical properties make it a candidate for a reference material in process monitoring, impurity profiling, and quality control. This document outlines its chemical characteristics, compares it with a relevant alternative, provides experimental protocols for its synthesis, and illustrates associated chemical pathways and analytical workflows.

Introduction to 5-(Bromoacetyl)salicylamide

5-(Bromoacetyl)salicylamide is a chemical compound belonging to the salicylamide class.^[1] It is a versatile reagent with significant applications in the pharmaceutical industry, most notably as a crucial intermediate in the synthesis of the antihypertensive drug labetalol hydrochloride.^[2] It also serves as a building block for other pharmacologically active compounds and has applications in the synthesis of agrochemicals and as a cross-linking agent in polymeric materials.^[1] Its molecular formula is C₉H₈BrNO₃, and its molecular weight is 258.07 g/mol.^[1]^[3]

Comparison with an Alternative Reference Standard

In the context of the synthesis of labetalol, a primary precursor, 5-Acetylsalicylamide, serves as a logical alternative compound for which a reference standard would be required. The purity

and quantification of 5-Acetylsalicylamide are critical before the bromination step that yields **5-(Bromoacetyl)salicylamide**. Both compounds are pivotal in ensuring the quality and yield of the final active pharmaceutical ingredient.

Quantitative Data Summary

| Property | 5-(Bromoacetyl)salicylamide | 5-Acetylsalicylamide |
|-------------------|--|---|
| CAS Number | 73866-23-6 | 40187-51-7 |
| Molecular Formula | C ₉ H ₈ BrNO ₃ | C ₉ H ₉ NO ₃ |
| Molecular Weight | 258.07 g/mol | 179.17 g/mol |
| Melting Point | 200-210°C[4] | 225-228°C |
| Appearance | White to off-white crystalline powder[1] or Pale Beige to Brown Solid[4] | White to off-white powder |
| Solubility | DMSO (Slightly), Methanol (Slightly)[4] | Soluble in DMSO and methanol |
| Purity Concerns | Potential for dibromo and tribromo impurities[5] | Residual starting materials from acylation |
| Primary Use | Intermediate for labetalol synthesis[2] | Precursor to 5-(Bromoacetyl)salicylamide |

Experimental Protocols

The quality of a reference standard is fundamentally linked to its synthesis and purification. The most common method for preparing **5-(Bromoacetyl)salicylamide** is through the bromination of 5-acetylsalicylamide.

Synthesis of 5-(Bromoacetyl)salicylamide (Bromination Method)

This two-step process is widely used due to its higher yield and lower pollution compared to older methods.[2]

Step 1: Synthesis of 5-Acetylsalicylamide

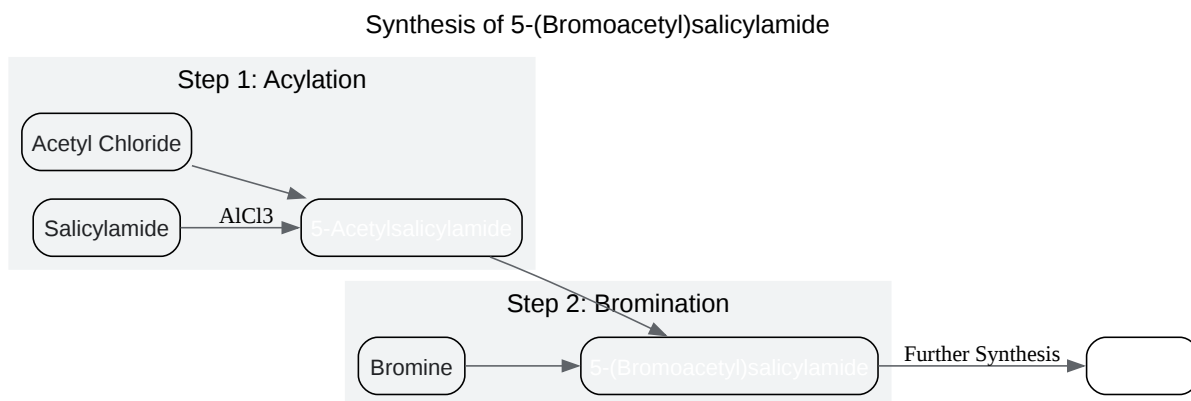
- Acylation: Salicylamide is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[\[2\]](#)[\[5\]](#)
- The reaction is typically carried out in a suitable solvent like dichloromethane or ethylene dichloride.[\[5\]](#)
- The reaction temperature is controlled to minimize side reactions.[\[5\]](#)
- Upon completion, the reaction mixture is hydrolyzed, and the product, 5-acetylsalicylamide, is isolated and purified.

Step 2: Bromination of 5-Acetylsalicylamide

- Bromination: The synthesized 5-acetylsalicylamide is dissolved in a solvent such as acetic acid.[\[5\]](#)
- Bromine is added to the solution, leading to the bromination of the acetyl group to form **5-(bromoacetyl)salicylamide**.[\[5\]](#)
- The reaction temperature and stoichiometry are carefully controlled to minimize the formation of impurities like 5,5-dibromoacetyl salicylamide and 3,5-dibromoacetyl salicylamide.[\[2\]](#)[\[5\]](#)
- The final product is isolated by filtration and purified, often by recrystallization.

Mandatory Visualizations

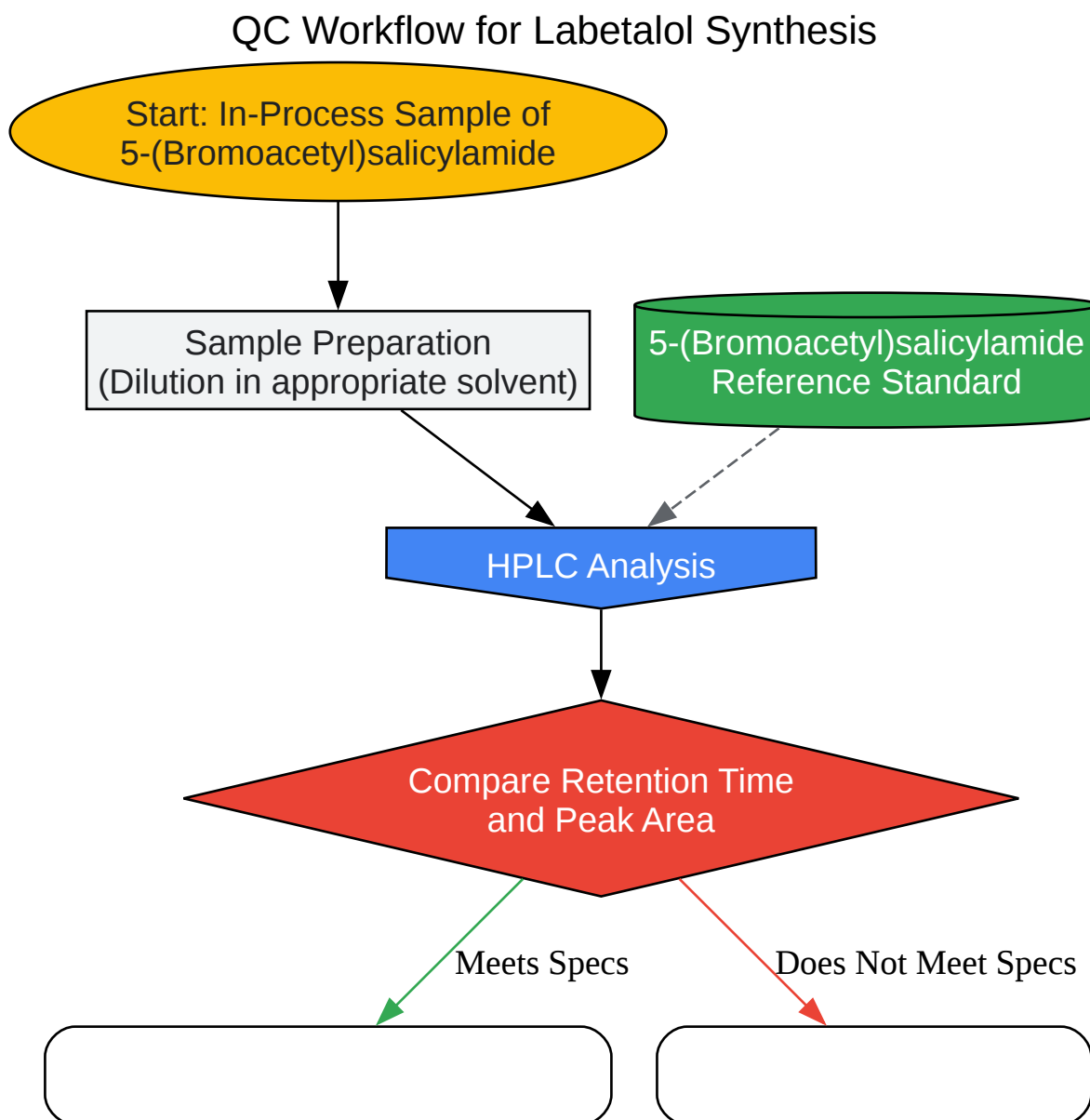
Synthesis Pathway of 5-(Bromoacetyl)salicylamide



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Caption: Synthetic pathway from Salicylamide to Labetalol.

Quality Control Workflow Using 5-(Bromoacetyl)salicylamide as a Reference Standard



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Caption: Workflow for analytical quality control.

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity of a reference standard. While specific, extensive public stability data for **5-(Bromoacetyl)salicylamide** is limited, general chemical principles for similar compounds apply.

- **Storage Conditions:** It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]
- **Stability Concerns:** The primary stability concerns are the potential for hydrolysis of the amide bond and photodegradation, as aromatic halides can be light-sensitive.[6]
- **Handling:** Solutions should be prepared fresh. If storage of solutions is necessary, they should be protected from light, for instance, by using amber vials.[6]

Conclusion

5-(Bromoacetyl)salicylamide, while primarily an intermediate, possesses the necessary attributes to be utilized as a reference standard for qualitative and quantitative assessments in relevant synthetic processes. Its characterization is vital for controlling the quality of final pharmaceutical products like labetalol. When used in conjunction with reference standards for other key intermediates, such as 5-acetylsalicylamide, it enables robust process control and ensures the purity of the final active pharmaceutical ingredient. Researchers and drug development professionals should consider its synthesis, potential impurities, and stability to effectively qualify it as an in-house reference material.

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